Cas no 1607312-32-2 (4-(pyridin-2-yl)sulfamoylbenzene-1-sulfonyl fluoride)
4-(pyridin-2-yl)sulfamoylbenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 4-[(pyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride
- 4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride
- AKOS030672781
- EN300-26580567
- 1607312-32-2
- Z2736752273
- 4-(pyridin-2-yl)sulfamoylbenzene-1-sulfonyl fluoride
-
- Inchi: 1S/C11H9FN2O4S2/c12-19(15,16)9-4-6-10(7-5-9)20(17,18)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)
- InChI Key: DYQKASLHBWTCER-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)S(=O)(=O)F)(NC1C=CC=CN=1)(=O)=O
Computed Properties
- Exact Mass: 315.99877728g/mol
- Monoisotopic Mass: 315.99877728g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 516
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 110Ų
4-(pyridin-2-yl)sulfamoylbenzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26580567-0.05g |
4-[(pyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607312-32-2 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
| Enamine | EN300-26580567-0.1g |
4-[(pyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607312-32-2 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
| Enamine | EN300-26580567-0.25g |
4-[(pyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607312-32-2 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
| Enamine | EN300-26580567-0.5g |
4-[(pyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607312-32-2 | 95.0% | 0.5g |
$739.0 | 2025-03-20 | |
| Enamine | EN300-26580567-1g |
4-[(pyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607312-32-2 | 90% | 1g |
$770.0 | 2023-11-13 | |
| Enamine | EN300-26580567-2.5g |
4-[(pyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607312-32-2 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 | |
| Enamine | EN300-26580567-5g |
4-[(pyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607312-32-2 | 90% | 5g |
$2235.0 | 2023-11-13 | |
| Enamine | EN300-26580567-10g |
4-[(pyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607312-32-2 | 90% | 10g |
$3315.0 | 2023-11-13 | |
| Enamine | EN300-26580567-1.0g |
4-[(pyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607312-32-2 | 95.0% | 1.0g |
$770.0 | 2025-03-20 | |
| Enamine | EN300-26580567-10.0g |
4-[(pyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607312-32-2 | 95.0% | 10.0g |
$3315.0 | 2025-03-20 |
4-(pyridin-2-yl)sulfamoylbenzene-1-sulfonyl fluoride Related Literature
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 4-(pyridin-2-yl)sulfamoylbenzene-1-sulfonyl fluoride
Comprehensive Overview of 4-(Pyridin-2-yl)sulfamoylbenzene-1-sulfonyl Fluoride (CAS No. 1607312-32-2)
4-(Pyridin-2-yl)sulfamoylbenzene-1-sulfonyl fluoride (CAS No. 1607312-32-2) is a specialized sulfonyl fluoride derivative with significant applications in chemical synthesis and pharmaceutical research. This compound, characterized by its unique pyridine-sulfonamide structure, has garnered attention for its potential in covalent inhibitor development and bioconjugation techniques. Researchers are increasingly exploring its reactivity profile, particularly in click chemistry and proteomics studies, where its sulfonyl fluoride moiety enables selective modifications of biomolecules.
The growing interest in 4-(pyridin-2-yl)sulfamoylbenzene-1-sulfonyl fluoride aligns with current trends in targeted drug discovery and chemical biology. Its CAS No. 1607312-32-2 is frequently searched in academic databases, reflecting its relevance in kinase inhibitor design and protein labeling applications. Unlike traditional sulfonyl chlorides, this compound offers improved stability and selectivity, making it valuable for high-throughput screening platforms. Recent publications highlight its utility in developing covalent probes for studying enzyme mechanisms, addressing key questions in structure-activity relationship (SAR) optimization.
From a synthetic perspective, 4-(pyridin-2-yl)sulfamoylbenzene-1-sulfonyl fluoride demonstrates remarkable versatility. Its electron-withdrawing sulfonyl fluoride group facilitates nucleophilic aromatic substitutions, while the pyridinyl nitrogen enhances coordination properties in metal-catalyzed reactions. These features have spurred investigations into its use for biomarker development and diagnostic reagent formulation. Notably, its compatibility with aqueous conditions expands its applicability in live-cell imaging studies, a hot topic in contemporary chemical probe research.
The compound's mechanism of action involves selective sulfur-fluoride exchange (SuFEx) chemistry, a concept popularized by Nobel laureate K. Barry Sharpless. This click chemistry approach has revolutionized ligand discovery, with CAS 1607312-32-2 emerging as a valuable building block for fragment-based drug design. Analytical studies confirm its stability under physiological pH ranges, addressing common queries about its hydrolytic resistance in biological assays. These properties make it particularly useful for developing allosteric modulators and studying protein-protein interactions.
Quality control protocols for 4-(pyridin-2-yl)sulfamoylbenzene-1-sulfonyl fluoride emphasize HPLC purity verification and structural characterization through NMR spectroscopy. The scientific community has documented its synthetic routes via pyridine-directed sulfonylation, with optimized yields exceeding 85% in recent methodologies. Such technical advancements respond to frequent searches about scale-up production challenges for specialty chemicals. Additionally, its thermal stability data (up to 150°C) supports applications in material science innovations.
Emerging applications of CAS No. 1607312-32-2 include polymer modification and surface functionalization, where its dual reactivity enables novel material properties. These developments align with industry demands for smart coatings and responsive materials. Environmental studies confirm its biodegradation pathways, addressing ecological concerns about fluorinated compounds. The compound's structure-property relationships continue to inspire research into multi-functional reagents for interdisciplinary applications.
In conclusion, 4-(pyridin-2-yl)sulfamoylbenzene-1-sulfonyl fluoride represents a versatile tool in modern chemistry. Its CAS 1607312-32-2 identifier connects diverse research threads from medicinal chemistry to materials engineering. As synthetic methodologies advance, this compound is poised to address critical challenges in precision medicine and advanced manufacturing, making it a subject of ongoing scientific exploration and industrial innovation.
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